Eicosansäure-20,20,20-d3

Übersicht

Beschreibung

Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid, is a polyunsaturated fatty acid with three deuterium atoms . It is used in laboratory chemicals and the synthesis of substances .

Synthesis Analysis

Eicosanoic-20,20,20-d3 Acid is synthesized with an isotopic enrichment of 99 atom % D . It is available in powder form and can be packaged on demand .

Molecular Structure Analysis

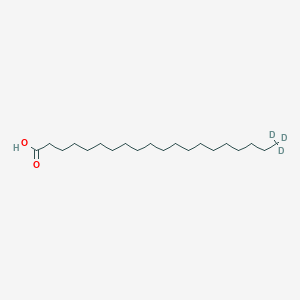

The molecular formula of Eicosanoic-20,20,20-d3 Acid is C20H37D3O2 . Its linear formula is CD3(CH2)18COOH . The molecular weight is 315.55 g/mol .

Chemical Reactions Analysis

Eicosanoic-20,20,20-d3 Acid is a stable compound if stored under recommended conditions .

Physical and Chemical Properties Analysis

Eicosanoic-20,20,20-d3 Acid is a solid at room temperature . It is not classified as a hazardous substance or mixture .

Wissenschaftliche Forschungsanwendungen

Massenspektrometrischer interner Standard

Arachidonsäure-d3 wird häufig als interner Standard in der Massenspektrometrie (MS) zur Quantifizierung von Arachidonsäure verwendet. Ihre deuterierte Form bietet einen stabilen Referenzpunkt, der von der nicht deuterierten Spezies unterschieden werden kann, wodurch präzise Messungen der Arachidonsäurekonzentrationen in verschiedenen Proben möglich sind .

Lipidomforschung

In der Lipidomik, der groß angelegten Untersuchung von Pfaden und Netzwerken zellulärer Lipide in biologischen Systemen, dient Eicosansäure-20,20,20-d3 als Tracer oder Markierung, um den Einbau und die Bewegung von Arachidonsäure im Lipidstoffwechsel zu verfolgen. Diese Anwendung ist entscheidend für das Verständnis der Rolle von Lipiden in Gesundheit und Krankheit .

Metabolomstudien

Arachidonsäure-d3 wird in der Metabolomik verwendet, um das Vorkommen von Arachidonsäure in der metabolischen Profilerstellung zu quantifizieren und zu analysieren. Dies hilft Forschern, metabolische Veränderungen im Zusammenhang mit Krankheiten, Arzneimittelreaktionen und Umwelteinflüssen zu verstehen .

Analyse der Fettsäurezusammensetzung

Forscher verwenden this compound, um die Fettsäurezusammensetzung verschiedener Substanzen wie Erdnussbutter und anaeroben Pilzen zu untersuchen. Diese Analyse ist wichtig für Ernährungstudien und das Verständnis der Rolle verschiedener Fettsäuren in biologischen Systemen .

Tensid in der Kosmetik- und Seifenherstellung

Formulierungen, die Arachidonsäure enthalten, wurden als Tenside bei der Herstellung von Seifen und Kosmetika eingesetzt. Die deuterierte Form kann in der Forschung verwendet werden, um diese Formulierungen zu entwickeln und zu testen, ohne die nicht deuterierten Formen zu beeinflussen, die in den Produkten vorhanden sind .

Studien zur Neutrophilenaggregation

Arachidonsäure-d3 wurde in der immunologischen Forschung eingesetzt, um seine Auswirkungen auf die Neutrophilenaggregation zu untersuchen. Diese Anwendung ist bedeutsam für das Verständnis der Entzündungsreaktion und die Entwicklung therapeutischer Interventionen .

Wirkmechanismus

Target of Action

Eicosanoic-20,20,20-d3 Acid, also known as Arachidic Acid-d3, is a type of saturated fatty acid with a long-chain

Mode of Action

It’s known that eicosanoids, a class of fatty acids, regulate cellular function through the formation of derived lipid mediators . These mediators are generated from the oxygenation of 20-carbon polyunsaturated fatty acids (PUFAs) via oxygenases such as cyclooxygenases, lipoxygenases, or cytochrome P450

Biochemical Pathways

Eicosanoic-20,20,20-d3 Acid likely participates in the eicosanoid signaling pathway. Eicosanoids are a family of fatty acid metabolites generated from 20-carbon PUFAs synthesized by enzymatic oxygenation pathways involving a distinct family of enzymes, the oxygenases . These eicosanoids play a critical role in the regulation of inflammation in the blood and the vessel .

Result of Action

Eicosanoids, a class of fatty acids, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (covid-19)

Safety and Hazards

Zukünftige Richtungen

Eicosanoic-20,20,20-d3 Acid is a product in the category of Stable Isotope Labeled (SIL) Fatty Acids and Esters . It is available for purchase online from various suppliers . The future directions of this compound could be influenced by the ongoing research and development in the field of fatty acids and esters.

Biochemische Analyse

Biochemical Properties

Eicosanoic-20,20,20-d3 Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is crucial for the subsequent incorporation of eicosanoic-20,20,20-d3 acid into complex lipids such as phospholipids and triglycerides. Additionally, eicosanoic-20,20,20-d3 acid can be metabolized by enzymes like fatty acid desaturases and elongases, which modify its structure to produce other bioactive lipids .

Cellular Effects

Eicosanoic-20,20,20-d3 Acid influences various cellular processes and functions. It affects cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes involved in signal transduction. For instance, eicosanoic-20,20,20-d3 acid can alter the fluidity and composition of cell membranes, impacting the function of membrane proteins and receptors. This, in turn, can influence gene expression and cellular metabolism. Studies have shown that eicosanoic-20,20,20-d3 acid can affect the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of eicosanoic-20,20,20-d3 acid involves its incorporation into cellular membranes and its interaction with specific biomolecules. Eicosanoic-20,20,20-d3 acid can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. Activation of PPARs by eicosanoic-20,20,20-d3 acid leads to changes in the expression of genes involved in fatty acid metabolism, inflammation, and energy homeostasis. Additionally, eicosanoic-20,20,20-d3 acid can inhibit or activate enzymes such as cyclooxygenases and lipoxygenases, which are involved in the synthesis of eicosanoids, potent signaling molecules that mediate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eicosanoic-20,20,20-d3 acid can change over time due to its stability and degradation. Eicosanoic-20,20,20-d3 acid is relatively stable under standard laboratory conditions, but it can undergo oxidation and hydrolysis over extended periods. These degradation processes can affect its bioavailability and efficacy in experimental studies. Long-term exposure to eicosanoic-20,20,20-d3 acid in in vitro and in vivo studies has shown that it can lead to alterations in cellular function, including changes in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of eicosanoic-20,20,20-d3 acid vary with different dosages in animal models. At low doses, eicosanoic-20,20,20-d3 acid can enhance lipid metabolism and improve energy homeostasis. At high doses, it can induce toxic effects, including liver damage and inflammation. Studies have shown that there is a threshold dose beyond which the beneficial effects of eicosanoic-20,20,20-d3 acid are outweighed by its adverse effects. Therefore, careful dosage optimization is essential in experimental studies involving eicosanoic-20,20,20-d3 acid .

Metabolic Pathways

Eicosanoic-20,20,20-d3 Acid is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. In beta-oxidation, eicosanoic-20,20,20-d3 acid is broken down into acetyl-CoA units, which enter the citric acid cycle to produce energy. Additionally, eicosanoic-20,20,20-d3 acid can be elongated and desaturated to form other long-chain fatty acids and bioactive lipids. These metabolic transformations are catalyzed by enzymes such as acyl-CoA dehydrogenases, elongases, and desaturases .

Transport and Distribution

Eicosanoic-20,20,20-d3 Acid is transported and distributed within cells and tissues through various mechanisms. It can be incorporated into lipoproteins, which facilitate its transport in the bloodstream to different tissues. Within cells, eicosanoic-20,20,20-d3 acid can be transported by fatty acid-binding proteins (FABPs) to specific cellular compartments. These transport mechanisms ensure the proper distribution and localization of eicosanoic-20,20,20-d3 acid, allowing it to exert its biochemical effects .

Subcellular Localization

The subcellular localization of eicosanoic-20,20,20-d3 acid is primarily within cellular membranes, where it integrates into the phospholipid bilayer. This localization is essential for its role in modulating membrane fluidity and function. Additionally, eicosanoic-20,20,20-d3 acid can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in metabolic processes. Post-translational modifications and targeting signals may direct eicosanoic-20,20,20-d3 acid to these specific compartments, influencing its activity and function .

Eigenschaften

IUPAC Name |

20,20,20-trideuterioicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1519972.png)

![Bicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B1519976.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1519982.png)

![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)